Molecular Weight and Formula Differentiation from the Malonate Analog Diethyl 2-(5-oxooxolan-2-ylidene)propanedioate
Ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate (MW 184.19 Da, C₉H₁₂O₄) is a mono-ester enol-lactone, whereas the closest cataloged structural comparator, diethyl 2-(5-oxooxolan-2-ylidene)propanedioate (MW 242.23 Da, C₁₁H₁₄O₆, CAS 85152-95-0), is a bis-ester malonate derivative bearing an additional ethoxycarbonyl group . This represents a 31.5% increase in molecular weight and the addition of two hydrogen bond acceptor atoms (6 vs. 4 HBA count), substantially altering physicochemical properties relevant to membrane permeability, solubility, and chromatographic behavior without providing any incremental biological target engagement data [1].
| Evidence Dimension | Molecular weight and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW = 184.19 Da; HBA = 4 (two carbonyl oxygens, one ester oxygen, one lactone ring oxygen); C₉H₁₂O₄ |
| Comparator Or Baseline | Diethyl 2-(5-oxooxolan-2-ylidene)propanedioate: MW = 242.23 Da; HBA = 6; C₁₁H₁₄O₆; CAS 85152-95-0 |
| Quantified Difference | ΔMW = +58.04 Da (+31.5%); ΔHBA = +2; Δheavy atom count = +3 (added CO₂Et unit) |
| Conditions | Structural comparison based on ChemSpider, ChemSynthesis, and vendor catalog data (Molbase, Smolecule) |
Why This Matters
For procurement in lead optimization campaigns or fragment-based screening, the lower MW and reduced HBA count of the target compound offer advantages in ligand efficiency metrics (LE ≈ 0.29–0.35 kcal/mol per heavy atom for fragments in this MW range vs. LE penalty for the malonate analog), making it a more attractive starting scaffold when molecular weight minimization is a design criterion [1].
- [1] Hopkins, A. L.; Groom, C. R.; Alex, A. Ligand efficiency: a useful metric for lead selection. Drug Discov. Today 2004, 9 (10), 430–431. DOI: 10.1016/S1359-6446(04)03069-7. View Source
